(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-17-9-20-10-18(21-17)27-14-6-7-22(11-14)19(23)5-3-13-2-4-15-16(8-13)26-12-25-15/h2-5,8-10,14H,6-7,11-12H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQOAYMSFOOEEP-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d][1,3]dioxole moiety and the incorporation of the methoxypyrazine and pyrrolidine groups. These synthetic pathways are crucial for enhancing the biological activity of the compound.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines with IC50 values indicating promising efficacy .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound A | HCT-116 | 17.16 ± 1.54 |
The mechanism by which this compound exerts its biological effects may involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. The presence of the benzo[d][1,3]dioxole structure is linked to enhanced interaction with cellular targets, potentially leading to increased cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the core structure can significantly influence its pharmacological properties. For example, variations in substituents on the pyrrolidine ring or alterations in the methoxypyrazine group have been shown to affect receptor binding affinity and selectivity .
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
- Pyrrolidine Modifications : Changes in the alkyl chain length or branching can impact solubility and bioavailability.
- Dioxole Contributions : The benzo[d][1,3]dioxole moiety is essential for maintaining structural integrity and bioactivity.
Case Studies
Several studies have explored the biological effects of compounds related to this compound:
- Study on Antitumor Activity : A comprehensive evaluation indicated that derivatives with similar frameworks exhibited significant inhibition of tumor growth in xenograft models .
- Neuroprotective Effects : Some analogs have been investigated for neuroprotective properties, showing potential in models of neurodegeneration .
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one exhibits promising anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. It demonstrates activity against a range of bacterial strains, suggesting potential as an antibacterial agent. The structure–activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance its antimicrobial potency .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High efficacy in vitro | |
| Antimicrobial | Effective against bacteria | |
| Neuroprotective | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy
In a study published in 2020, the anticancer effects of this compound were evaluated against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated to be around 15 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, demonstrating its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Features :
- Benzodioxole ring : Imparts lipophilicity and metabolic stability.
- Enone system: May act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets.
- Pyrrolidinyl-6-methoxypyrazine substituent : Enhances solubility and modulates electronic properties via the methoxy group and pyrazine nitrogen atoms.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related enone derivatives containing benzodioxole and heterocyclic substituents:
Key Observations :
Computational and Physicochemical Comparisons
- Similarity Metrics : Molecular fingerprint analysis (e.g., Tanimoto coefficient) using Morgan fingerprints could quantify similarity between the target compound and analogues . For example, the pyrazine substituent may reduce similarity to trimethoxyphenyl derivatives ( ).
- Cross-Reactivity: Immunoassay studies ( ) suggest that minor structural variations (e.g., methoxy vs. bromo substitution) could significantly alter antibody binding, impacting assay specificity.
Crystallographic and Conformational Analysis
- Crystal Packing: Compounds like and were analyzed using SHELX software , revealing planar benzodioxole-enone systems with dihedral angles <10° between aromatic rings. The target compound’s pyrrolidinyl-pyrazine group may introduce steric hindrance, altering packing patterns.
- Void Analysis : Tools like Mercury CSD ( ) could compare solvent-accessible volumes, influencing solubility predictions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React a benzo[d][1,3]dioxol-5-yl precursor with a pyrrolidine derivative under basic conditions (e.g., triethylamine in chloroform) to form the enone backbone .
- Step 2 : Introduce the 6-methoxypyrazinyl group via a Mitsunobu reaction or SN2 displacement, as described for similar pyrazine-containing compounds .
- Purification : Use NaHCO₃ washes to remove acidic byproducts, followed by recrystallization from DMF/EtOH (1:1) for optimal purity .
Q. How can the stereochemical configuration of the (E)-isomer be confirmed during synthesis?
- Methodological Answer :
- NMR Analysis : Compare coupling constants (e.g., ) of the α,β-unsaturated ketone protons. For the (E)-isomer, trans coupling typically results in Hz .
- X-ray Crystallography : Use single-crystal XRPD (as in ) to validate the planar geometry of the enone system and substituent orientation .
Q. What are the recommended analytical techniques for characterizing this compound?
- Methodological Answer :
- HPLC-MS : Confirm molecular weight and purity using reverse-phase chromatography with a C18 column and ESI-MS detection .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-O-C from benzodioxole at ~1250 cm⁻¹) .
- Elemental Analysis : Verify stoichiometry (C, H, N) with combustion analysis, targeting <0.4% deviation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity of the pyrrolidine oxygen .
- Catalysis : Employ Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aromatic fragments, as demonstrated for pyrazine derivatives (yield: 52.7% under 50°C reflux) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀ assays in triplicate to account for variability in cytotoxicity or enzyme inhibition .
- Structural Analogues : Compare bioactivity of derivatives (e.g., replacing benzodioxole with phenyl groups) to isolate pharmacophore contributions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate binding affinity with experimental results, ensuring force field parameters match the compound’s electronic profile .
Q. How can X-ray crystallography data inform structure-activity relationship (SAR) studies?
- Methodological Answer :
- Crystal Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of benzodioxole with pyrazine) that stabilize the active conformation .
- Electrostatic Potential Maps : Generate maps from crystallographic data to predict regions of nucleophilic/electrophilic reactivity .
- Torsional Angle Validation : Compare experimental (XRPD) and computational (DFT) dihedral angles to refine SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
